molecular formula C22H21FN4O4S B15109049 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15109049
M. Wt: 456.5 g/mol
InChI Key: MHHYPRSVZLNLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a sulfanyl linkage connecting the triazole core to an acetamide moiety. Key structural features include:

  • Triazole core: The 4H-1,2,4-triazole ring at position 3 is substituted with a 4-fluorophenyl group (electron-withdrawing) and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. The oxolane moiety may improve solubility and metabolic stability .
  • Sulfanyl-acetamide bridge: The thioether linkage (sulfanyl) connects the triazole to the acetamide, a common feature in bioactive compounds for modulating pharmacokinetics .

Properties

Molecular Formula

C22H21FN4O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21FN4O4S/c23-15-5-3-14(4-6-15)21-25-26-22(27(21)11-17-2-1-9-29-17)32-12-20(28)24-16-7-8-18-19(10-16)31-13-30-18/h3-8,10,17H,1-2,9,11-13H2,(H,24,28)

InChI Key

MHHYPRSVZLNLKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis focuses on structural analogs with modifications to the triazole core, aryl substituents, or acetamide side chains. Key examples include:

Table 1: Structural and Activity Comparison of Selected 1,2,4-Triazole-Acetamides

Compound Name / ID Triazole Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 5-(4-Fluorophenyl), 4-(Oxolan-2-ylmethyl) N-(2H-1,3-Benzodioxol-5-yl) Hypothesized anti-exudative/anti-inflammatory (structural similarity)
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide () 5-(4-tert-Butylphenyl), 4-(4-Methoxyphenyl) N-(3-Fluorophenyl) Not explicitly reported; bulky tert-butyl group may enhance lipophilicity
2-{[4-(3-Methylphenyl)-5-[(4-Methylphenyl)Sulfanyl]Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide () 4-(3-Methylphenyl), 5-[(4-Methylphenyl)Sulfanyl]Methyl N-[2-(Trifluoromethyl)Phenyl] Likely enhanced metabolic stability due to trifluoromethyl group
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives () 4-Amino, 5-(Furan-2-yl) Variable (e.g., fluorine, nitro, methoxy) Anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg)
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide () 5-[4-(Methylsulfanyl)Benzyl], 4-Phenyl N-(2-Chlorophenyl) Structural confirmation via X-ray crystallography; sulfanyl groups may enhance binding

Key Findings :

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., 4-fluorophenyl in the target compound) may enhance receptor binding via dipole interactions, whereas electron-donating groups (e.g., methoxy in ) improve solubility .

Anti-Exudative Activity: Derivatives with 4-amino-5-(furan-2-yl)triazole () showed 45–60% inhibition of exudate formation at 10 mg/kg, rivaling diclofenac sodium. The target compound’s benzodioxol group may further enhance this via COX-2 inhibition .

Synthetic Accessibility :

  • Most analogs, including the target compound, are synthesized via nucleophilic substitution of triazole-thiol intermediates with chloroacetamides (e.g., ) .

Pharmacokinetic Considerations :

  • The oxolane and benzodioxol groups in the target compound may reduce first-pass metabolism compared to compounds with simple alkyl/aryl substituents (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.